Product packaging for Octadecyl methyl sulfoxide(Cat. No.:CAS No. 3079-33-2)

Octadecyl methyl sulfoxide

Cat. No.: B1625081
CAS No.: 3079-33-2
M. Wt: 316.6 g/mol
InChI Key: QYRXERZWYVOCEQ-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Amphiphilic Compounds

Organosulfur compounds, which are organic molecules containing sulfur, are fundamental in many areas of chemistry and biology. wikipedia.org The sulfur atom can exist in various oxidation states, leading to a wide range of functional groups, including sulfides (R-S-R'), sulfoxides (R-S(O)-R'), and sulfones (R-S(O)₂-R'). wikipedia.orgbritannica.com Sulfoxides, such as octadecyl methyl sulfoxide (B87167), are characterized by a pyramidal sulfur center, which makes them chiral when the two organic substituents are different. rsc.orgresearchgate.net The sulfoxide group is polar and capable of acting as a hydrogen bond acceptor. fu-berlin.de

Octadecyl methyl sulfoxide is also classified as an amphiphilic compound. Amphiphilic molecules possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. nih.gov In this molecule, the long octadecyl hydrocarbon chain constitutes the hydrophobic "tail," while the methyl sulfoxide group serves as the polar, hydrophilic "head." researchgate.net This dual character drives its behavior in aqueous and non-aqueous environments, leading to self-assembly into structures like micelles or layers at interfaces. mdpi.com

The properties of this compound can be understood by comparing it to its short-chain analog, dimethyl sulfoxide (DMSO). DMSO is a well-known polar aprotic solvent, completely miscible with water, and widely used in chemical reactions and as a cryoprotectant. chemdiv.comwikipedia.org The addition of the long octadecyl chain dramatically alters these properties, reducing water solubility and imparting surfactant capabilities.

Comparison of Related Sulfoxide Compounds Dimethyl Sulfoxide (DMSO) This compound
Molecular Formula (CH₃)₂SO wikipedia.orgC₁₈H₃₇S(O)CH₃
Key Characteristic Polar aprotic solvent wikipedia.orgAmphiphilic surfactant
Water Solubility Miscible in all proportions chemdiv.comLow
Primary Function Chemical solvent, reagent, cryoprotectant chemdiv.comnih.govSurfactant, component in colloidal systems researchgate.netdntb.gov.ua

Historical Trajectory and Current Research Frontiers of Long-Chain Sulfoxides

The study of sulfoxides has a rich history, with much of the foundational work focusing on their synthesis and reactivity. acs.org Early research centered on reactions like the Pummerer rearrangement and the use of sulfoxides as oxidizing agents. britannica.comacs.org The development of methods for preparing optically active sulfoxides was a significant advance, establishing their utility as chiral auxiliaries in asymmetric synthesis. rsc.orgresearchgate.net For many years, research was dominated by small-molecule sulfoxides, particularly the versatile solvent DMSO. kyoto-u.ac.jpnih.govresearchgate.net

The interest in long-chain sulfoxides like this compound emerged more recently, driven by advances in colloid and materials science. fu-berlin.deresearchgate.net Researchers began to explore how the incorporation of a sulfoxide head group onto a long alkyl chain could create novel nonionic surfactants. researchgate.net These molecules were found to have very good water solubility (depending on the precise structure) and could form lyotropic liquid-crystalline phases at ambient temperatures. researchgate.net

Current research continues to build on this foundation. One frontier involves the use of long-chain sulfoxides in creating specialized colloidal systems. For instance, mixtures of this compound and cholesterol have been studied for their ability to form lamellar self-assemblies, or liposomes, that are not based on traditional phospholipids. dntb.gov.ua Another active area is the incorporation of sulfoxide moieties into polymer architectures to create stimuli-responsive materials. fu-berlin.de The oxidation of the sulfoxide group to the more hydrophobic sulfone provides a chemical trigger to alter the polymer's properties. fu-berlin.de Furthermore, long alkyl chains, including octadecyl groups, are being chemically attached to microbially produced biosurfactants to precisely tailor their antimicrobial and surface-active properties for specific applications. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H40OS B1625081 Octadecyl methyl sulfoxide CAS No. 3079-33-2

Properties

CAS No.

3079-33-2

Molecular Formula

C19H40OS

Molecular Weight

316.6 g/mol

IUPAC Name

1-methylsulfinyloctadecane

InChI

InChI=1S/C19H40OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20/h3-19H2,1-2H3

InChI Key

QYRXERZWYVOCEQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCS(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Octadecyl Methyl Sulfoxide

Asymmetric Synthesis of Octadecyl Methyl Sulfoxide (B87167) Enantiomers

The synthesis of single-enantiomer sulfoxides is a significant challenge in organic chemistry due to the stereogenic nature of the sulfur atom. illinois.edu For a long-chain prochiral sulfide (B99878) like octadecyl methyl sulfide, several strategies can be employed to achieve enantiomerically enriched octadecyl methyl sulfoxide.

One of the foundational and still widely utilized methods is the Andersen synthesis, which employs a chiral auxiliary. illinois.edu This approach involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to produce a mixture of diastereomeric sulfinate esters. These diastereomers can be separated by physical methods like recrystallization. Subsequent nucleophilic substitution at the sulfur center with a Grignard reagent (e.g., an octadecylmagnesium halide) proceeds with a high degree of stereochemical inversion, displacing the mentholate to yield the chiral sulfoxide. illinois.edu

Another powerful strategy is the catalytic asymmetric oxidation of the parent octadecyl methyl sulfide. This method avoids the need for stoichiometric chiral auxiliaries and often relies on transition-metal catalysts complexed with chiral ligands. rsc.org Vanadium and titanium complexes, in particular, have been successfully used in the presence of chiral ligands like diethyl tartrate (as in the Sharpless epoxidation) or Schiff bases to catalyze the oxidation of sulfides to sulfoxides with high enantioselectivity. The oxidant is typically a hydroperoxide, such as cumene (B47948) hydroperoxide or tert-butyl hydroperoxide.

Kinetic resolution, including enzymatic methods, presents a third pathway. rsc.orgfrontiersin.org This technique involves the selective transformation of one enantiomer of a racemic sulfoxide mixture, allowing the other to be isolated. For instance, certain enzymes or chiral chemical reagents can selectively reduce or further oxidize one enantiomer at a faster rate, enabling the separation of the unreacted, enantiopure sulfoxide. rsc.orgfrontiersin.org

Table 1: Methodologies for Asymmetric Synthesis of Chiral Sulfoxides
MethodKey Reagents/ComponentsPrincipleTypical Outcome
Andersen SynthesisSulfinyl chloride, Chiral alcohol (e.g., (-)-menthol), Grignard reagentSeparation of diastereomeric sulfinate esters followed by stereoinvertive nucleophilic substitution. illinois.eduHigh enantiomeric excess (ee).
Catalytic Asymmetric OxidationProchiral sulfide, Metal catalyst (e.g., Ti, V), Chiral ligand, Oxidant (e.g., hydroperoxide)Enantioselective transfer of an oxygen atom to the sulfide. rsc.orgVariable to high ee, dependent on catalyst system.
Kinetic ResolutionRacemic sulfoxide, Chiral reagent or EnzymeSelective reaction of one enantiomer, leaving the other unreacted. frontiersin.orgTheoretically up to 100% ee, but with a maximum yield of 50%.

Alkyl Chain Functionalization Strategies for this compound

Direct functionalization of the long, saturated octadecyl chain in the presence of a reactive sulfoxide group presents a significant synthetic challenge due to the lack of inherent reactivity in the alkyl chain and the potential for competing reactions at the sulfur center. Literature specifically detailing the alkyl chain functionalization of this compound is sparse; therefore, strategies must be inferred from general principles of long-chain alkane functionalization, with careful consideration of the sulfoxide's chemical compatibility.

Hypothetically, remote C-H functionalization reactions could be applied. These advanced methods often involve directing groups and metal catalysts to activate specific C-H bonds far from the primary functional group. However, the sulfoxide's oxygen and sulfur atoms are strong Lewis bases that can coordinate with metal catalysts, potentially deactivating them or directing the reaction to the alpha-methyl group instead of the desired remote position on the octadecyl chain.

A more plausible, albeit multi-step, approach would involve synthesizing a functionalized octadecyl chain first, followed by its attachment to the methyl sulfide or methyl sulfoxide unit. For instance, a terminal functional group (e.g., a halide or alkene) could be introduced at the end of an 18-carbon chain. This functionalized chain could then be used to synthesize the target sulfide via nucleophilic substitution with methylthiolate, followed by oxidation to the sulfoxide. This strategy circumvents the challenges of direct functionalization on the pre-formed molecule.

Transformations of the Sulfoxide Moiety in this compound

The sulfoxide group is a versatile functional handle that can undergo a variety of transformations, primarily involving changes in the oxidation state of the sulfur atom or rearrangements facilitated by its unique electronic properties.

Oxidative Derivatization to Sulfones

The oxidation of sulfoxides to sulfones is a common and generally high-yielding transformation. researchgate.net This process involves the addition of a second oxygen atom to the sulfur center, converting the sulfinyl group (>S=O) to a sulfonyl group (-SO₂-). For this compound, this reaction yields octadecyl methyl sulfone. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. organic-chemistry.org Common oxidants include hydrogen peroxide (often requiring a catalyst), potassium permanganate, and peroxy acids like meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgjchemrev.com The reaction is typically robust and less prone to side reactions compared to the initial oxidation of the sulfide to the sulfoxide. researchgate.net

Table 2: Selected Reagents for Oxidation of Sulfoxides to Sulfones
Oxidizing AgentTypical ConditionsNotes
Hydrogen Peroxide (H₂O₂)Often used with catalysts like tungstate (B81510) or in acidic media. organic-chemistry.orgAn environmentally benign "green" oxidant.
Potassium Permanganate (KMnO₄)Aqueous or organic solvents, often with phase transfer catalysts.A very strong, inexpensive oxidant.
meta-Chloroperbenzoic acid (m-CPBA)Chlorinated solvents (e.g., CH₂Cl₂) at or below room temperature.A highly effective and common laboratory reagent.
Sodium Periodate (NaIO₄)Aqueous/organic solvent mixtures (e.g., MeOH/H₂O).Often used for selective oxidation of sulfides to sulfoxides, but can produce sulfones in excess. sigmaaldrich.com

Reductive Conversion to Sulfides

The deoxygenation of a sulfoxide back to its corresponding sulfide is a key transformation. wikipedia.org This reduction can be achieved using a wide array of reagents that act as oxygen acceptors. The reaction converts this compound to octadecyl methyl sulfide. Classical methods often employ phosphorus-based reagents or low-valent metals. More modern, milder methods have also been developed. For example, systems like triflic anhydride (B1165640) combined with potassium iodide or oxalyl chloride with a nucleophilic scavenger can efficiently deoxygenate sulfoxides under mild conditions. organic-chemistry.orgmdpi.com

Table 3: Selected Reagents for Reduction of Sulfoxides to Sulfides
Reducing SystemTypical ConditionsNotes
Triflic Anhydride (Tf₂O) / Potassium Iodide (KI)Acetonitrile, room temperature. organic-chemistry.orgA highly effective and chemoselective system.
Oxalyl Chloride / Ethyl Vinyl EtherAcetone, room temperature. mdpi.comA rapid method with volatile byproducts.
Niobium(V) Chloride (NbCl₅) / Indium (In)Acetonitrile, reflux. researchgate.netTolerates various functional groups.
Hydrosilanes (e.g., PhSiH₃)Often requires a metal catalyst. wikipedia.orgA mild and selective method.

Pummerer Rearrangements and Related Electrophilic Activations

The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess at least one α-hydrogen. organicreactions.org The reaction is typically initiated by an acid anhydride, such as acetic anhydride (Ac₂O). wikipedia.org The sulfoxide oxygen is first acylated, creating a good leaving group. Subsequent elimination, facilitated by a base (such as the acetate (B1210297) byproduct), generates a highly electrophilic thionium (B1214772) ion intermediate. tcichemicals.com This intermediate is then trapped by a nucleophile, which is typically the anion of the acylating agent. wikipedia.org

In the case of this compound, the rearrangement would occur on the methyl group, leading to the formation of an α-acyloxy sulfide. With acetic anhydride, the product would be octadecyl α-acetoxymethyl sulfide. This reaction effectively transforms the sulfoxide into a functionalized sulfide, providing a route to α-functionalized thioethers. semanticscholar.org Besides acetic anhydride, stronger activating agents like trifluoroacetic anhydride (TFAA) can be used to promote the reaction under milder conditions. wikipedia.org

Metal-Catalyzed Synthetic Routes to this compound

Metal catalysis plays a crucial role in modern synthetic chemistry, offering efficient and selective routes to target molecules. For this compound, metal-catalyzed reactions can be employed in two key stages: the formation of the precursor sulfide (C-S bond formation) and the asymmetric oxidation of the sulfide to the sulfoxide (S=O bond formation).

Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming carbon-sulfur bonds. For example, a palladium catalyst could be used to couple an octadecyl halide or triflate with a methylthiolate source to form octadecyl methyl sulfide. mdpi.com These reactions often exhibit broad functional group tolerance and high efficiency.

As discussed in section 2.1, the most prominent application of metal catalysis in the synthesis of this compound is the asymmetric oxidation of the corresponding sulfide. Chiral complexes of metals such as titanium, vanadium, and manganese are widely used to achieve high levels of enantioselectivity in the conversion of prochiral sulfides to chiral sulfoxides. rsc.org The catalyst system's effectiveness depends on the interplay between the metal center, the chiral ligand, the oxidant, and the reaction conditions, which must be carefully optimized for a specific substrate like octadecyl methyl sulfide.

Advanced Spectroscopic and Analytical Characterization of Octadecyl Methyl Sulfoxide

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Spectroscopic methods are fundamental to the elucidation of the molecular framework of octadecyl methyl sulfoxide (B87167). Both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary information, confirming the presence of key functional groups and mapping the carbon-hydrogen skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the atomic connectivity. In deuterated solvents like chloroform-d (B32938) (CDCl₃), the ¹H and ¹³C NMR spectra of octadecyl methyl sulfoxide exhibit characteristic signals corresponding to the long alkyl chain and the methyl sulfoxide moiety.

¹H NMR: The spectrum is characterized by a prominent triplet at approximately 0.88 ppm corresponding to the terminal methyl group (CH₃) of the octadecyl chain. A large, broad signal between 1.25 and 1.40 ppm arises from the overlapping resonances of the numerous methylene (B1212753) (CH₂) groups in the aliphatic chain. The methylene group adjacent to the sulfoxide sulfur (α-CH₂) appears as a multiplet around 2.7-2.9 ppm. The methyl group directly attached to the sulfoxide function gives a sharp singlet at approximately 2.5-2.6 ppm.

¹³C NMR: The carbon spectrum shows a distinct signal for the terminal methyl carbon around 14 ppm. The internal methylene carbons of the octadecyl chain produce a cluster of signals between 22 and 32 ppm. The carbon of the methylene group alpha to the sulfoxide appears in the 50-55 ppm range, while the sulfoxide's methyl carbon is observed around 38-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
AssignmentGroup¹H NMR (ppm)¹³C NMR (ppm)
Octadecyl Chain Terminus-CH₃~0.88 (t)~14.1
Octadecyl Chain-(CH₂)₁₅-~1.25 (br s)~22.7 - 31.9
Methylene α to Sulfoxide-CH₂-S(O)-~2.75 (m)~53.0
Methyl on Sulfoxide-S(O)-CH₃~2.55 (s)~39.0

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the alkyl chain and the sulfoxide group.

The most diagnostic feature is a strong, sharp absorption band in the region of 1030-1060 cm⁻¹, which is characteristic of the S=O stretching vibration. researchgate.net

Strong bands corresponding to the C-H stretching of the alkyl groups appear in the 2850-2960 cm⁻¹ range. wpmucdn.compressbooks.pub

The CH₂ bending (scissoring) and rocking vibrations of the long aliphatic chain give rise to distinct peaks around 1465 cm⁻¹ and 720 cm⁻¹, respectively. wpmucdn.com

Studies have utilized IR spectroscopy to examine the phase behavior of this compound in mixtures with cholesterol, noting the strong hydrogen-bonding capability of the sulfoxide group. nih.govacs.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupFrequency Range (cm⁻¹)Intensity
C-H StretchAlkyl (CH₂, CH₃)2850 - 2960Strong
CH₂ Bend (Scissoring)Alkyl (CH₂)~1465Medium
S=O StretchSulfoxide1030 - 1060Strong, Sharp
CH₂ RockAlkyl (-(CH₂)n-, n ≥ 4)~720Medium

High-Resolution Mass Spectrometry and Chromatographic Methodologies

The combination of chromatography and mass spectrometry is a powerful tool for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of long-chain sulfoxides. Reversed-phase HPLC, utilizing a stationary phase such as octadecylsilanized silica (B1680970) gel (C18), is commonly employed. mhlw.go.jpresearchgate.net This setup allows for the efficient separation of this compound from impurities or related compounds based on its hydrophobicity.

High-Resolution Mass Spectrometry (HRMS) , often coupled with HPLC (LC-MS), provides highly accurate mass measurements, enabling unambiguous confirmation of the elemental composition. Soft ionization techniques, particularly Electrospray Ionization (ESI) in positive ion mode, are well-suited for analyzing sulfoxides. mdpi.comnih.gov In this mode, this compound is typically detected as the protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing the fragmentation patterns of the parent ion. For instance, methods developed for similar sulfoxides like oxydemeton-methyl (B133069) involve LC-MS/MS for sensitive and specific detection. mhlw.go.jp

Table 3: Representative HPLC-MS Parameters for the Analysis of this compound.
ParameterDescription
Chromatographic ModeReversed-Phase HPLC
Stationary PhaseOctadecylsilanized silica gel (C18), ~3-5 µm particle size
Mobile PhaseGradient elution with Acetonitrile and Water (often with formic acid or ammonium (B1175870) acetate (B1210297) additive)
Ionization ModeElectrospray Ionization (ESI), Positive
DetectionHigh-Resolution Mass Spectrometry (e.g., TOF or Orbitrap)
Monitored IonProtonated molecule [M+H]⁺

X-ray Diffraction and Scattering for Structural Elucidation

X-ray diffraction (XRD) and scattering techniques are invaluable for investigating the solid-state structure and higher-order assembly of amphiphilic molecules like this compound. While a single-crystal structure of pure this compound is not widely reported, XRD has been applied to study its behavior in complex systems.

Specifically, XRD has been used to characterize the lamellar phases formed by mixtures of this compound and cholesterol. nih.govscispace.com These studies reveal how the molecules pack together to form bilayer structures, which are the basis of liposomes and other vesicular systems. The diffraction patterns provide critical information on the d-spacing (the distance between adjacent layers in the lamellar phase) and the ordering of the long octadecyl chains within the bilayers. This information is crucial for understanding the physical properties and stability of formulations containing the compound. acs.org The technique can elucidate how factors like temperature and composition influence the transition between different phases (e.g., gel vs. liquid-crystalline).

Chiral Analysis and Enantiomeric Purity Determination

The sulfur atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S). The sulfoxide group is configurationally stable at room temperature, making the separation and analysis of these enantiomers possible. illinois.edu Determining the enantiomeric purity is critical as the biological activity of chiral molecules often resides in only one enantiomer.

Two primary approaches are used for the chiral analysis of sulfoxides:

Chiral NMR Spectroscopy: This method involves using a chiral shift reagent, such as (S)-(+)-α-methoxyphenylacetic acid ((S)-(+)-MPAA), which is added to the NMR sample. gsartor.org The chiral reagent forms transient diastereomeric complexes with the R and S enantiomers of the sulfoxide. These diastereomeric complexes are chemically non-equivalent and thus exhibit distinct signals in the ¹H NMR spectrum, particularly for the protons adjacent to the chiral sulfur center. By integrating the separated signals, the ratio of the enantiomers (enantiomeric excess, ee) can be accurately determined. gsartor.org

Chiral Chromatography: This is a powerful separation technique for resolving enantiomers. Methods like HPLC or Supercritical Fluid Chromatography (SFC) employ a chiral stationary phase (CSP). researchgate.netmdpi.com The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of this compound, leading to different retention times for the R and S forms. This allows for their baseline separation and quantification. Polysaccharide-based CSPs are commonly used and have shown excellent performance in separating sulfoxide enantiomers. mdpi.com

Supramolecular Chemistry and Self Assembly Phenomena of Octadecyl Methyl Sulfoxide

Micellization and Critical Micelle Concentration Studies of Octadecyl Methyl Sulfoxide (B87167)

The formation of micelles is a characteristic feature of surfactants in aqueous solution. Above a specific concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) aggregate to form spherical or cylindrical structures that sequester their hydrophobic tails from the aqueous environment.

While specific CMC data for octadecyl methyl sulfoxide (C18) is not extensively detailed in the surveyed literature, studies on its shorter-chain homologs, such as octylmethylsulfoxide (OMS, C8) and decylmethylsulfoxide (DeMS, C10), provide critical insights into the micellization behavior of the alkyl methyl sulfoxide family. Thermodynamic analysis of aqueous solutions of these compounds and their mixtures allows for the determination of the CMC. Research has shown that the composition of micelles can differ significantly from the composition of the adsorbed surfactant film at the air-water interface, highlighting the influence of molecular geometry on the aggregation process. nih.gov

For instance, studies on mixtures of alkyl methyl sulfoxides with other non-ionic surfactants like alkyldimethylphosphine oxides have been conducted to understand their non-ideal mixing behavior in both adsorbed films and micelles. nih.gov The CMC values for these systems are determined by measuring surface tension as a function of surfactant concentration. nih.gov

CMC Data for Alkyl Methyl Sulfoxide Homologs
CompoundAbbreviationAlkyl Chain LengthFocus of Study
OctylmethylsulfoxideOMSC8Studied in mixtures with Decyldimethylphosphine oxide (DePO) to evaluate non-ideal mixing and determine CMC vs. composition curves. nih.gov
DecylmethylsulfoxideDeMSC10Studied in mixtures with Octyldimethylphosphine oxide (OPO) to analyze phase diagrams of adsorption and micelle formation. nih.gov

The tendency for non-ideal mixing in these systems is influenced by the structural differences between the component molecules, which affects the packing and interactions within the micellar core and at the surface. nih.gov

Vesicle and Liposome Formation from this compound Systems

Beyond simple micelles, this compound (OMSO) is capable of forming more complex bilayer structures, such as vesicles and liposomes, particularly when combined with sterols. acs.orgnih.gov Research has demonstrated that mixtures of OMSO, a neutral monoalkylated amphiphile, and cholesterol can form stable large unilamellar vesicles (LUVs) at room temperature. acs.orgnih.gov This is significant as it represents a class of non-phospholipid liposomes, broadening the scope of materials available for applications like drug delivery. nih.govmoleculepub.com

The formation of these stable vesicles is achieved through conventional extrusion methods, a process typically used for phospholipid-based systems. nih.gov The ability of the OMSO/cholesterol mixture to form a fluid lamellar phase that is metastable at room temperature is a key factor enabling the successful extrusion of these LUVs. acs.orgnih.gov These non-phospholipid liposomes, sometimes referred to as "sterosomes," exhibit high stability and very low permeability, properties that are highly desirable for encapsulation applications. acs.orgresearchgate.net

Interactions with Model Lipid Bilayers and Sterols (e.g., Cholesterol)

The interaction between this compound and cholesterol is fundamental to the formation of stable bilayers. Detailed characterization of OMSO/Cholesterol mixtures has been performed using a suite of biophysical techniques, including differential scanning calorimetry (DSC), infrared spectroscopy (IR), and deuterium (B1214612) nuclear magnetic resonance (²H NMR) spectroscopy. acs.orgnih.govacs.org

These studies reveal that the interaction is highly dependent on the composition of the mixture. The sulfoxide headgroup of OMSO plays a critical role in these interactions. acs.orgnih.gov Unlike typical phospholipid systems, the OMSO/cholesterol mixture can accommodate a very high concentration of sterol, which contributes to the unique properties of the resulting vesicles. acs.org The strong hydrogen-bonding capability of the sulfoxide group is believed to be a primary driver of the distinct phase behavior and stability observed in these systems. acs.orgnih.gov

Phase Behavior and Thermotropic Transitions of Binary Mixtures

The thermotropic phase behavior of binary mixtures of this compound and cholesterol has been systematically investigated. A temperature-composition phase diagram constructed from experimental data reveals the complex relationship between the two components. acs.orgnih.gov

A key feature of the OMSO/Cholesterol system is the presence of a eutectic point, which occurs at an OMSO/Cholesterol molar ratio of approximately 5/5. acs.orgnih.gov Above a temperature of 43 °C, the system forms a fluid lamellar phase. nih.gov This fluid phase can be supercooled and remains in a metastable state at room temperature, which is the crucial property that allows for the formation of stable LUVs via extrusion. acs.orgnih.gov

Phase Behavior of OMSO/Cholesterol Binary System
ParameterDescriptionReference
Eutectic PointObserved at an OMSO/Cholesterol molar ratio of 5/5. acs.orgnih.gov
Fluid Lamellar Phase TransitionOccurs at temperatures above 43 °C. nih.gov
Room Temperature StateThe fluid phase is metastable, allowing for vesicle extrusion. acs.orgnih.gov

The detailed characterization of these phase transitions provides a thermodynamic basis for understanding the formation and stability of vesicles derived from this non-phospholipid system. acs.orgnih.gov

Self-Assembled Monolayers (SAMs) of this compound on Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a solid substrate. The formation of stable SAMs typically requires a specific affinity between the headgroup of the amphiphile and the substrate, as well as strong van der Waals interactions between the alkyl chains to drive ordering. While the synthesis of various alkyl sulfoxides is well-established nih.govmdpi.com, and the formation of SAMs from related sulfur-containing compounds like alkyl thiols and sulfides on surfaces such as gold is extensively studied researchgate.net, specific research on the formation of SAMs from this compound was not prominent in the surveyed literature. The interaction of the methyl sulfoxide headgroup with common SAM substrates like gold, silicon, or mica would need to be systematically investigated to determine its viability in forming well-ordered, stable monolayers.

Influence of Molecular Architecture on Supramolecular Aggregation

The architecture of the this compound molecule is the primary determinant of its self-assembly behavior. Two key features—the long octadecyl chain and the polar methyl sulfoxide headgroup—govern the resulting supramolecular structures. nih.govacs.orgnih.gov

Hydrophobic Alkyl Chain : The 18-carbon chain provides a strong hydrophobic driving force for self-assembly in aqueous media. The van der Waals interactions between these long chains promote ordering and packing, which is essential for the formation of stable micelles, bilayers, and lamellar phases. ncsu.edufrontiersin.org The length of the alkyl chain is known to significantly affect the stability and morphology of the resulting aggregates. frontiersin.org

Polar Sulfoxide Headgroup : The S=O group is highly polar and capable of acting as a strong hydrogen bond acceptor. acs.orgnih.gov This feature is crucial for the interaction with water at the aggregate-solvent interface and for the specific interactions with other molecules like cholesterol. acs.orgnih.gov This strong H-bonding capability is cited as the reason for the unique ability of OMSO to form stable, fluid lamellar phases with high concentrations of cholesterol, a behavior not typically seen with other single-chain amphiphiles. acs.orgnih.gov

Solvent Effects on this compound Self-Organization

The self-organization of amphiphiles like this compound is profoundly influenced by the solvent environment. The formation of micelles and vesicles is predominantly an aqueous phenomenon, driven by the hydrophobic effect. In water, the system minimizes the unfavorable contact between the hydrophobic alkyl tails and water molecules by sequestering the tails within the core of the aggregate, exposing the polar sulfoxide headgroups to the solvent. cdnsciencepub.com

The existing detailed studies on the self-assembly of OMSO into higher-order structures like vesicles have been conducted in aqueous systems. acs.orgnih.gov In non-polar organic solvents, the driving force for this type of aggregation would be absent. Instead, the molecules would likely exist as solvated monomers, or potentially form reverse micelles if a small amount of a polar substance were introduced.

The polarity and hydrogen-bonding characteristics of the solvent are critical. For instance, the presence of co-solvents can alter the critical micelle concentration and the stability of aggregates. cdnsciencepub.com While specific studies detailing a broad range of solvent effects on OMSO self-organization are not extensively covered, the fundamental principles of amphiphile chemistry dictate that its supramolecular behavior is intrinsically linked to the properties of the solvent, with aqueous media being the primary environment for the formation of micelles and vesicles.

Interfacial Science and Surface Activity of Octadecyl Methyl Sulfoxide

Liquid-Vapor Interfacial Phenomena of Octadecyl Methyl Sulfoxide (B87167)

At the liquid-vapor interface, such as the air-water interface, octadecyl methyl sulfoxide molecules orient themselves to minimize the unfavorable interaction between their hydrophobic tails and the aqueous phase. The long octadecyl chain extends into the vapor phase, while the polar methyl sulfoxide head group remains hydrated in the liquid phase. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a reduction in surface tension.

The presence of the long alkyl chain significantly enhances the surface activity compared to shorter-chain analogues like dimethyl sulfoxide (DMSO). While DMSO itself shows some surface partitioning, the hydrophobic drive of the 18-carbon chain in this compound leads to a much stronger adsorption at the interface. As the concentration of the surfactant in the bulk liquid increases, the interface becomes more densely packed with surfactant molecules. This packing continues until a saturated monolayer is formed, at which point the surface tension reaches its minimum value. Further increases in concentration lead to the formation of micelles in the bulk solution, a point known as the critical micelle concentration (CMC). The effectiveness of a surfactant is often judged by the surface tension at its CMC (γcmc). For long-chain surfactants, this value is typically low, indicating efficient surface packing. For instance, as the alkyl chain length increases in a series of related surfactants, the molecules tend to pack more closely at the gas-liquid interface, strengthening the reduction in surface tension. researcher.life

Liquid-Liquid Interfacial Behavior in Biphasic Systems

In biphasic systems, such as an oil-water interface, this compound acts as an emulsifying agent by reducing the interfacial tension between the two immiscible liquids. The surfactant molecules accumulate at the interface, with the hydrophobic octadecyl tail partitioning into the oil phase and the hydrophilic methyl sulfoxide head group remaining in the aqueous phase. This creates a molecular bridge between the oil and water, lowering the energy required to create and maintain a dispersion of one liquid in the other.

The reduction in interfacial tension is a key factor in the formation and stability of emulsions. In oil-water-surfactant systems, the addition of a surfactant like this compound can dramatically lower the interfacial tension. rsc.orgrsc.org The extent of this reduction depends on the surfactant concentration, temperature, and the chemical nature of the oil and aqueous phases. As the surfactant concentration increases towards the CMC, the interfacial tension decreases significantly. For some systems, particularly with anionic surfactants, the presence of salts can further influence and reduce the interfacial tension to ultra-low values. rsc.org The efficiency of this compound in a given biphasic system would be determined by its ability to pack effectively at the liquid-liquid interface, which is influenced by the geometry of the molecule and its interactions with both the oil and water phases.

Adsorption and Surface Layer Formation at Solid-Liquid Interfaces

This compound can adsorb onto solid surfaces from a liquid phase, modifying the surface properties of the solid. The nature of this adsorption depends on the characteristics of both the solid surface (e.g., polarity, charge) and the liquid solvent.

On polar surfaces like silica (B1680970) in an aqueous solution, the adsorption process can occur in stages. Studies on shorter-chain alkyl sulfoxides, such as decyl and octyl methyl sulfoxides, have shown that at low concentrations, the primary interaction is between the sulfoxide group and the solid surface. sioc-journal.cn As the surfactant concentration increases, hydrophobic interactions between the adsorbed alkyl chains become more significant, leading to the formation of a more densely packed layer. sioc-journal.cn This adsorption process renders the originally hydrophilic silica surface more hydrophobic. sioc-journal.cn The adsorbed molecules form a surface layer, and in the case of decyl and octyl methyl sulfoxides on silica, the average molecular area in the saturated adsorption layer is reported to be in the range of 27-30 Ų. sioc-journal.cn It is expected that this compound would exhibit similar behavior, with the long octadecyl chains creating a highly hydrophobic surface layer. The adsorption isotherms for such systems are often classified as L4 type, indicating a two-step adsorption process. sioc-journal.cn

Surface and Interfacial Tension Measurements

The surface activity of this compound is quantified by measuring its effect on the surface tension of a solvent (typically water) as a function of its concentration. These measurements are crucial for determining key parameters such as the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc). The CMC is the concentration at which surfactant molecules begin to aggregate into micelles in the bulk solution, and it corresponds to the point where the surface tension of the solution becomes relatively constant.

The following interactive table presents typical surface property data for analogous long-chain surfactants, which can serve as an estimate for the expected performance of this compound.

SurfactantChain LengthCritical Micelle Concentration (CMC) (ppm)Surface Tension at CMC (γcmc) (dynes/cm)
C14 Φ-MESC1460.537.0
C16 Φ-MESC161930.0
C16-C18 Φ-MESC16-C1810.5Not Specified

Data sourced from a study on sulfoxylated methyl esters (Φ-MES), which are structurally similar long-chain anionic surfactants. researchgate.net

These measurements are typically performed using techniques such as the du Noüy ring method or the Wilhelmy plate method with a tensiometer. The data obtained is essential for understanding the efficiency and effectiveness of the surfactant in various applications.

Reaction Mechanisms and Reactivity of Octadecyl Methyl Sulfoxide in Specialized Chemical Environments

Stereochemical Control in Reactions Involving the Sulfoxide (B87167) Chiral Center

The chiral sulfinyl group is a powerful tool for directing the stereochemical outcome of chemical reactions. medcraveonline.com The effectiveness of the sulfoxide in inducing diastereoselectivity stems from the distinct steric and electronic properties of the four substituents on the pyramidal sulfur atom: an oxygen atom, a lone pair of electrons, a methyl group, and a long-chain octadecyl group. medcraveonline.com These differences allow the sulfoxide to effectively differentiate between the faces of a nearby reactive center, guiding the approach of incoming reagents. medcraveonline.com

In reactions occurring at a carbon atom adjacent (α or β) to the sulfoxide, the chiral sulfur center can exert significant stereocontrol. The conformation of the molecule, which is influenced by the bulky octadecyl group, dictates which diastereotopic face of the reactive center is more accessible to reagents. medcraveonline.com For instance, the chelation of the sulfoxide oxygen with a metal in a reagent can lock the conformation, leading to highly predictable and controlled stereochemical outcomes. The nature of the reactive conformation is strongly dependent on the substituents at the α- and β-carbons. medcraveonline.com

Octadecyl Methyl Sulfoxide as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center. wikipedia.org Chiral sulfoxides have been extensively used as effective chiral auxiliaries in a wide array of asymmetric transformations. nih.govresearchgate.net The sulfinyl group can be introduced into a molecule, control a subsequent stereoselective reaction, and then be removed.

The use of this compound as a chiral auxiliary leverages the steric bulk of the long octadecyl chain to create a highly biased steric environment. A classic example of sulfoxides as chiral auxiliaries is in the diastereoselective reduction of β-keto sulfoxides. medcraveonline.com The reaction of the α-sulfinyl anion (derived from this compound) with an ester would produce a β-keto sulfoxide. medcraveonline.com The subsequent reduction of the ketone can be controlled to produce a specific stereoisomer of the corresponding β-hydroxy sulfoxide. The stereochemical outcome of this reduction is highly dependent on the absolute configuration of the sulfoxide, the choice of reducing agent, and the presence or absence of a chelating Lewis acid. medcraveonline.com After the desired stereocenter is created, the auxiliary sulfinyl group can be removed through reductive cleavage.

Mechanistic Insights into Oxidation and Reduction of Sulfoxide Moieties

The sulfoxide group can be either oxidized to a sulfone or reduced to a sulfide (B99878), with each transformation proceeding through distinct mechanistic pathways.

Oxidation of the Sulfoxide Moiety

The oxidation of a sulfoxide to a sulfone involves the formation of a new sulfur-oxygen bond. This transformation requires careful selection of oxidizing agents to prevent unwanted side reactions. wikipedia.org Common oxidants include hydrogen peroxide, periodates, and permanganates. wikipedia.orgresearchgate.netnih.gov

The mechanism for oxidation by peroxides, such as hydrogen peroxide, generally involves an electrophilic attack of a peroxide oxygen atom on the sulfur atom of the sulfoxide. nih.gov This proceeds through a one-step oxygen-transfer mechanism. researchgate.net Similarly, theoretical studies on the oxidation of sulfoxides with periodate (IO₄⁻) show that the reaction occurs via a one-step oxygen-transfer, where the geometries of the transition states are similar to those for sulfide oxidation. researchgate.net The oxidation of sulfoxides by permanganate is proposed to proceed through a 1,3-dipolar cycloaddition mechanism, forming a cyclic intermediate that subsequently decomposes to the sulfone. uregina.ca

Oxidizing AgentGeneral MechanismKey Features
Hydrogen Peroxide (H₂O₂)Electrophilic attack of peroxide oxygen on sulfur; one-step oxygen transfer. researchgate.netnih.govConsidered a "green" oxidant as its byproduct is water. Can be uncatalyzed or catalyzed by transition metals. nih.gov
Periodates (e.g., NaIO₄)One-step oxygen-transfer reaction. researchgate.netOften used for selective oxidation; over-oxidation to sulfone is possible. researchgate.net
Potassium Permanganate (KMnO₄)1,3-dipolar cycloaddition to form a cyclic intermediate. uregina.caPowerful oxidizing agent; reaction conditions must be carefully controlled to avoid undesired side reactions. uregina.ca

Reduction of the Sulfoxide Moiety

The reduction of sulfoxides back to their corresponding sulfides can be accomplished through various chemical and biocatalytic methods.

Chemical reduction often employs stoichiometric reductants like hydrosilanes in the presence of metal complexes that catalyze the deoxygenation. wikipedia.org Theoretical studies on the reduction of sulfoxides by thiols suggest a mechanism that begins with the formation of a sulfurane intermediate. acs.org A subsequent proton transfer leads to the formation of a disulfide and the reduced sulfide. acs.org

Biocatalytic reduction offers a highly enantioselective route. Enzymes such as methionine sulfoxide reductases (Msr) and dimethyl sulfoxide (DMSO) reductases can catalyze the kinetic resolution of racemic sulfoxides. nih.govfrontiersin.org In this process, the enzyme selectively reduces one enantiomer of the sulfoxide to the sulfide, leaving the other enantiomer in high enantiomeric purity. nih.govnih.gov For example, DMSO reductase from Rhodobacter capsulatus has been shown to preferentially reduce the S-enantiomer of various sulfoxides, allowing for the isolation of the R-enantiomer. nih.govresearchgate.net

Reduction Method/ReagentGeneral MechanismKey Features
Hydrosilanes/Metal ComplexesCatalytic deoxygenation. wikipedia.orgCommon method for chemical reduction. wikipedia.org
ThiolsFormation of a sulfurane intermediate followed by proton transfer. acs.orgModels enzymatic processes involving sulfoxide reduction. acs.org
Methionine Sulfoxide Reductases (Msr)Enzymatic reduction, often stereospecific. nih.govCan perform kinetic resolution of racemic sulfoxides. nih.gov
DMSO ReductasesEnzymatic reduction via a molybdenum cofactor. nih.govExhibits high enantioselectivity, preferentially reducing one enantiomer. nih.govresearchgate.net

Computational and Theoretical Investigations of Octadecyl Methyl Sulfoxide

Molecular Dynamics Simulations of Octadecyl Methyl Sulfoxide (B87167) Aggregates

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for investigating the self-assembly and aggregation of amphiphilic molecules like octadecyl methyl sulfoxide in solution. nih.gov The process involves creating a simulation system, typically consisting of multiple solute molecules embedded in a solvent (e.g., water), and then calculating the trajectory of every atom based on a defined force field. nih.govresearchgate.net

MD simulations can provide detailed insights into the dynamics of aggregate formation, the scale of the aggregates, and the specific molecular interactions that drive the self-assembly process. nih.gov For this compound, the primary driving force for aggregation in an aqueous environment is the hydrophobic effect associated with its long C18 alkyl chain. The system seeks to minimize the unfavorable interactions between the hydrocarbon tails and water molecules, leading to the formation of supramolecular structures such as micelles or bilayers.

Key parameters that can be analyzed from MD simulations include:

Aggregation Number: The average number of molecules per aggregate (cluster), which indicates the size and stability of the formed structures. chemrxiv.org

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding particles varies as a function of distance from a reference particle, providing insight into the local structure of the solvent and the arrangement of molecules within an aggregate. researchgate.net

Cluster Analysis: Algorithms are used to identify and track the formation and dissolution of molecular clusters over the course of the simulation. researchgate.net

While specific MD studies on this compound are not extensively detailed in available literature, simulations of analogous long-chain amphiphiles, such as n-dodecyl phosphate, have successfully modeled the formation of stable bilayer and micellar structures, demonstrating the utility of this approach. nih.gov Such simulations typically employ force fields like AMBER or GROMOS96 to define the interatomic potentials. nih.govnih.gov

Table 1: Parameters Typically Investigated in MD Simulations of Amphiphile Aggregation
ParameterDescriptionInsight Provided
Aggregation Number (gn)Average number of molecules forming a single aggregate or cluster.Determines the size and stability of micelles or other aggregates. chemrxiv.org
Radius of Gyration (Rg)A measure of the size and compactness of the aggregate.Characterizes the shape and density of the formed clusters. chemrxiv.org
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to solvent molecules.Quantifies the exposure of hydrophobic tails to water, which decreases upon aggregation.
Intermolecular InteractionsAnalysis of non-covalent forces (van der Waals, electrostatic, hydrogen bonds) between molecules.Identifies the key forces driving the self-assembly process. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comaustinpublishinggroup.com It is widely employed to calculate molecular properties and predict chemical reactivity. austinpublishinggroup.com For this compound, DFT can provide a detailed understanding of how the electron density is distributed across the molecule, particularly highlighting the polarity of the sulfoxide head group in contrast to the nonpolar alkyl chain.

DFT calculations typically involve optimizing the molecular geometry to find its lowest energy state and then computing various electronic properties. austinpublishinggroup.com The choice of a functional (e.g., B3LYP, OPBE) and a basis set (e.g., 6-31G, TZVP) is crucial for the accuracy of the results. austinpublishinggroup.comnih.gov

Key electronic properties determined through DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and the energy required for electronic excitation. austinpublishinggroup.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show a negative potential around the sulfoxide oxygen, indicating its role as a hydrogen bond acceptor.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, quantifying the polarity of specific bonds, such as the S=O bond.

Table 2: Key Molecular Properties Obtainable from DFT Calculations
PropertyDefinitionRelevance to this compound
HOMO-LUMO Energy GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates electronic stability and resistance to excitation. A large gap suggests high stability. austinpublishinggroup.com
Molecular Electrostatic Potential (MEP)A 3D map of the electronic potential on the molecular surface.Identifies the electron-rich sulfoxide oxygen, predicting sites for intermolecular interactions like hydrogen bonding.
Ionization Potential (IP)The energy required to remove an electron from the molecule (related to HOMO energy).Measures the molecule's ability to donate an electron.
Electron Affinity (EA)The energy released when an electron is added to the molecule (related to LUMO energy).Measures the molecule's ability to accept an electron.

Modeling Intermolecular Interactions and Hydrogen Bonding Networks

The physicochemical properties of this compound are governed by a combination of intermolecular forces. Computational modeling allows for a detailed analysis of these interactions, which include strong directional forces like hydrogen bonds and weaker, non-directional forces like van der Waals interactions. mdpi.comnih.gov

The sulfoxide group (S=O) is a potent hydrogen bond acceptor, with the lone pairs on the oxygen atom readily interacting with hydrogen bond donors, such as water. researchgate.net The strength and geometry of these hydrogen bonds can be modeled using quantum chemical calculations. In aqueous solutions, the sulfoxide head group disrupts the local hydrogen-bonding network of water to form strong, specific interactions with surrounding water molecules. mdpi.com

In contrast, the long octadecyl chain is nonpolar and interacts with neighboring alkyl chains primarily through van der Waals forces (specifically, London dispersion forces). In an aqueous environment, these hydrophobic chains are driven together to minimize their disruptive effect on the water structure, a phenomenon known as the hydrophobic effect.

Computational studies can quantify these interactions:

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the total interaction energy between molecules into physically meaningful components: electrostatic, exchange (Pauli repulsion), induction (polarization), and dispersion. frontiersin.org

Radial Distribution Functions (RDFs) from MD: As mentioned previously, RDFs can be calculated for specific atom pairs (e.g., the sulfoxide oxygen and water hydrogen) to characterize the structure and strength of hydrogen bonds in solution. researchgate.net

The dual nature of this compound—a hydrophilic, hydrogen-bonding head and a hydrophobic, nonpolar tail—is the defining feature of its behavior as a surfactant and is amenable to detailed computational modeling.

Conformational Analysis and Stereochemical Prediction

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For a flexible molecule like this compound, with its long alkyl chain, a vast number of conformations are possible. However, computational studies on smaller alkyl sulfoxides suggest that the number of stable conformers around the C-S bond is often limited. scispace.comumich.edu

Force field methods, such as the Molecular Mechanics (MM2) method modified for sulfoxides, can be used to calculate the steric energies of different conformations. scispace.comumich.edu These calculations have shown that for simple alkyl sulfoxides, only one or two stable conformers typically exist at room temperature. scispace.com The rotational barrier around the C-S bond is a key parameter determining the flexibility of the head group. For instance, in dimethyl sulfoxide, the rotational barrier of a methyl group has been calculated to be approximately 2.97 kcal/mole. scispace.com

A crucial stereochemical feature of this compound is the presence of a stereocenter at the sulfur atom. The sulfur atom is bonded to three different groups (octadecyl, methyl, and oxygen) and has a lone pair of electrons, resulting in a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)-octadecyl methyl sulfoxide and (S)-octadecyl methyl sulfoxide. Computational methods can be used to calculate the properties of each enantiomer and to model their interactions with other chiral molecules.

Advanced Applications of Octadecyl Methyl Sulfoxide in Materials Science and Chemical Technologies

Engineering of Advanced Membrane Systems and Encapsulation Platforms

Specific research detailing the application of octadecyl methyl sulfoxide (B87167) in the engineering of advanced membrane systems and encapsulation platforms is not prominently available in current scientific literature. The functions of related molecules, such as the solvent DMSO, involve inducing porosity and enhancing the permeability of lipid membranes through solvent action, which is a mechanism distinct from the surfactant-like interaction expected from a long-chain amphiphile like octadecyl methyl sulfoxide.

Role in Selective Solvent Extraction and Separation Processes

There is limited specific information available regarding the role of this compound in selective solvent extraction and separation processes. While other long-chain dialkyl sulfoxides have been investigated for extracting metal ions from acidic solutions, dedicated studies outlining the efficacy and selectivity of this compound for specific separation technologies are not widely documented.

This compound in Heterogeneous and Homogeneous Catalysis

Detailed research on the application of this compound as a catalyst, ligand, or medium in either heterogeneous or homogeneous catalysis is not readily found in published studies. The catalytic applications of sulfoxides are generally centered around the unique properties of the sulfoxide group in molecules like DMSO, which can act as an oxidant, solvent, and reactant in various chemical transformations. wikipedia.orgwikipedia.org However, the presence of the long octadecyl chain would significantly alter the physical and chemical properties, making its role in catalysis a subject for future investigation.

Integration into Polymeric Materials and Surfactant Systems

The integration of the sulfoxide functional group into larger molecular systems is a key area of materials science. The amphiphilic nature of this compound, arising from its long hydrophobic alkyl chain and polar sulfoxide group, defines its role in polymeric and surfactant systems. acs.orgnih.gov

The sulfoxide group is a polar functional group that is non-ionic, meaning it does not dissociate in water. mdpi.com Surfactants with long alkyl chains are known for their ability to self-assemble at interfaces and in solution to form structures like micelles once a certain concentration, the critical micelle concentration (CMC), is reached. researchgate.net The efficiency of these surfactants can be influenced by the length of the alkyl chain, with longer chains generally enhancing surface activity and the tendency to form aggregates. nih.gov Long-chain sulfoxides have been identified for their potential in commercial applications such as detergents, emulsifiers, plasticizers, and textile softeners. acs.org

In the field of polymer science, the sulfoxide moiety is integrated into polymer side chains to create materials with unique, desirable properties. These sulfoxide-containing polymers can be considered polymeric analogues of DMSO, translating the unique properties of the small molecule's functional group to a macromolecular carrier. nih.govfu-berlin.de The incorporation of alkyl sulfoxide groups can be used to control the amphiphilic balance of a polymer, leading to materials that exhibit stimuli-responsive behavior. fu-berlin.de For instance, the balance between sulfoxide-water hydrogen bonds and the hydrophobic interactions of the alkyl side chains can create polymers that respond to changes in temperature. fu-berlin.de

The properties imparted by the sulfoxide functional group to polymers are summarized in the table below.

PropertyDescriptionSource
Hydrophilicity The polar sulfoxide group can form hydrogen bonds, imparting water-solubility and biocompatibility to the polymer. nih.govfu-berlin.de
Biocompatibility Polymers containing the methyl sulfoxide group are explored for biomedical applications due to their low cytotoxicity. nih.gov
Stimuli-Responsiveness By balancing the hydrophilic sulfoxide group with hydrophobic alkyl chains, polymers can be designed to respond to temperature and oxidation. fu-berlin.de
Controlled Amphiphilicity The ratio of hydrophilic sulfoxide groups to hydrophobic components can be tuned to create materials with tailored properties for specific applications, such as dermal delivery. fu-berlin.de

The functional characteristics of long-chain sulfoxides as surfactants suggest their utility in a variety of applications, as detailed in the following table.

Application AreaFunctional Role of Sulfoxide SurfactantSource
Detergents Acts as a surface-active agent to remove dirt and oils. acs.org
Emulsifiers Stabilizes emulsions of immiscible liquids, such as oil and water. acs.org
Biological Research Used for the extraction of membrane proteins due to its amphiphilic nature. nih.gov
Textile Softeners Modifies the texture of fabrics. acs.org
Plasticizers Incorporated into materials to increase their flexibility. acs.org

Environmental Chemistry and Abiotic Degradation of Octadecyl Methyl Sulfoxide

Atmospheric and Aqueous Phase Oxidation Mechanisms

Oxidation processes, both in the atmosphere and in aqueous environments, are often the primary abiotic degradation routes for organic compounds.

Atmospheric Oxidation: Due to its long alkyl chain, octadecyl methyl sulfoxide (B87167) is expected to have a very low vapor pressure, making its presence in the gas phase and subsequent atmospheric oxidation negligible. If it were to enter the atmosphere, it would likely be associated with particulate matter. The primary atmospheric oxidant is the hydroxyl radical (•OH). The rate of reaction with •OH can be estimated, and for a long-chain alkane, the reaction would primarily involve hydrogen abstraction from the alkyl chain. The sulfoxide group could also be oxidized to a sulfone.

Aqueous Phase Oxidation: In sunlit surface waters, reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen are the main drivers of oxidation. The reaction of •OH with octadecyl methyl sulfoxide in the aqueous phase would likely proceed via hydrogen abstraction from the octadecyl chain. The sulfoxide moiety itself can also be oxidized by these reactive species, leading to the formation of octadecyl methyl sulfone. The rate of these reactions would be influenced by the concentration of photochemically produced oxidants in the specific water body.

Environmental Persistence and Fate Modeling

The environmental persistence of this compound is determined by the sum of all degradation rates (both abiotic and biotic). Based on the analysis of its abiotic degradation pathways, the compound is expected to be relatively persistent in the absence of microbial degradation.

Environmental Fate Modeling: Quantitative Structure-Activity Relationship (QSAR) models and environmental fate models like the EPA's Estimation Program Interface (EPI) Suite® can be used to estimate the physicochemical properties and environmental fate of chemicals when experimental data are unavailable. These models use the chemical structure to predict properties such as water solubility, vapor pressure, and rates of degradation.

For this compound, such models would likely predict:

Low water solubility: Due to the long hydrophobic octadecyl chain.

High octanol-water partition coefficient (Kow): Indicating a strong tendency to sorb to organic matter in soil and sediment.

Low volatility: As a result of its high molecular weight.

Slow abiotic degradation rates: Consistent with the low potential for hydrolysis and direct photolysis.

Predicted Environmental ParameterPredicted Value/BehaviorImplication for Environmental Fate
Water Solubility LowLimited mobility in aqueous systems.
Vapor Pressure Very LowUnlikely to be present in the atmosphere in significant concentrations.
Log Kow (Octanol-Water Partition Coefficient) HighStrong tendency to bioaccumulate in organisms and partition to organic matter.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) HighImmobile in soil; will be strongly adsorbed to soil and sediment.
Abiotic Degradation Rate SlowExpected to be persistent in the environment in the absence of biodegradation.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Octadecyl methyl sulfoxide in a laboratory setting?

  • Answer : A common approach involves oxidizing the corresponding sulfide (e.g., octadecyl methyl sulfide) using oxidizing agents like hydrogen peroxide or sodium metaperiodate. Reaction conditions (temperature, solvent, stoichiometry) must be optimized based on literature precedents. For example, analogous sulfoxide syntheses use methanol or dioxane as co-solvents for insoluble substrates and continuous extraction for product isolation . Prior hazard analysis and PI approval are required for novel or scaled-up protocols .

Q. How should this compound be safely handled and stored to minimize risks?

  • Answer : Work should be conducted in a fume hood to avoid inhalation. Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats. Store in tightly sealed, light-protected containers under inert gas (e.g., argon) at 2–10°C. Avoid contact with strong oxidizers, and ensure SDS accessibility .

Q. What analytical techniques are critical for characterizing this compound purity?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) can assess purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity. Monitor for impurities like residual sulfide or over-oxidation products (e.g., sulfones) using system suitability tests with reference standards .

Q. What are the primary safety hazards associated with this compound?

  • Answer : Hazards include skin/eye irritation, flammability (flash point ~86°C), and decomposition into toxic gases (e.g., sulfur oxides). Follow GHS precautions: avoid heat/sparks, use ventilation, and maintain emergency eyewash/shower access. Toxicity data for analogous sulfoxides suggest evaluating organ-specific effects in prolonged exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

  • Answer : Use design-of-experiments (DoE) approaches to vary temperature, solvent polarity, and oxidizer concentration. For example, DMSO-derived reactions benefit from polar aprotic solvents (e.g., acetonitrile) and controlled reagent addition to suppress side reactions. Kinetic studies via in-situ FTIR or Raman spectroscopy help identify rate-limiting steps .

Q. What mechanistic insights explain the role of this compound in DNA denaturation studies?

  • Answer : As an amphipathic solvent, this compound disrupts hydrogen bonding between DNA strands. Its hydrophobic alkyl chain intercalates into base pairs, while the sulfoxide group stabilizes single-stranded DNA via polar interactions. Atomic force microscopy (AFM) and UV spectrophotometry are used to monitor denaturation kinetics and secondary structure changes .

Q. How should researchers address contradictions in toxicity data for this compound across studies?

  • Answer : Conduct systematic reviews with strict inclusion criteria (e.g., dose, exposure duration, model systems). Compare in vitro (cell viability assays) and in vivo (rodent studies) data, accounting for metabolic differences. For example, DMSO toxicity varies by concentration and administration route, necessitating context-specific risk assessments .

Q. What advanced techniques validate the stability of this compound under experimental conditions?

  • Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS track degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Reactivity with common lab reagents (e.g., acids, bases) should be tested empirically, referencing analogous sulfoxide decomposition pathways .

Q. How can computational modeling predict the behavior of this compound in complex reaction systems?

  • Answer : Density functional theory (DFT) calculations model electronic properties (e.g., nucleophilicity of the sulfoxide group) and transition states in oxidation/reduction reactions. Molecular dynamics simulations predict solvation effects and aggregation tendencies, guiding solvent selection for homogeneous reactions .

Methodological Guidelines

  • Risk Assessment : Before scaling up, perform a hazard analysis using resources like Prudent Practices in the Laboratory (National Academies Press) and ACS guidelines. Document controls for flammability, reactivity, and toxicity .
  • Data Interpretation : Use statistical tools (e.g., ANOVA for yield comparisons) and validate analytical methods via ICH Q2(R1) criteria (linearity, precision) .
  • Ethical Compliance : Ensure animal/human studies adhere to institutional review board (IRB) protocols, referencing DMSO-derived ethical frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.